Dichloro Bisphenol S Dichloro Bisphenol S
Brand Name: Vulcanchem
CAS No.:
VCID: VC18563216
InChI: InChI=1S/C12H8Cl2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H
SMILES:
Molecular Formula: C12H8Cl2O4S
Molecular Weight: 319.2 g/mol

Dichloro Bisphenol S

CAS No.:

Cat. No.: VC18563216

Molecular Formula: C12H8Cl2O4S

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Dichloro Bisphenol S -

Specification

Molecular Formula C12H8Cl2O4S
Molecular Weight 319.2 g/mol
IUPAC Name 2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol
Standard InChI InChI=1S/C12H8Cl2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H
Standard InChI Key KUAAEODDSIHQGE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

DCBPS features two phenol rings connected by a sulfonyl group (SO2-\text{SO}_2-), with chlorine atoms substituted at the 2 and 6 positions of one aromatic ring . The IUPAC name, 2,6-dichloro-4-((4-hydroxyphenyl)sulfonyl)phenol, reflects this substitution pattern. Computational descriptors include the SMILES notation C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl and the InChIKey KUAAEODDSIHQGE-UHFFFAOYSA-N , which facilitate database searches and molecular modeling.

Physicochemical Properties

Synthesis and Industrial Production

Historical Methods

The synthesis of DCBPS derives from methodologies developed for BPS production. A patented process involves the condensation of phenol with sulfuric acid at elevated temperatures (40–205°C), followed by codistillation of water and phenol to drive the reaction . Toluene is introduced to precipitate the 4,4'-isomer of BPS, which is then purified via recrystallization in methanol-water mixtures with sodium sulfite as a stabilizing agent .

Chlorination Steps

DCBPS synthesis likely incorporates electrophilic chlorination of BPS. Using chlorine gas or chlorinating agents (e.g., SOCl2\text{SOCl}_2) under controlled conditions, chlorine atoms are introduced at the ortho positions relative to the hydroxyl groups. Reaction optimization must balance temperature and catalyst selection to minimize polychlorinated byproducts.

Industrial Scalability

Current production scales for DCBPS remain undocumented, but the global BPS market, valued at $1.2 billion in 2024, indicates infrastructure capable of supporting derivative synthesis . Challenges include achieving high regioselectivity during chlorination and managing waste streams containing sulfuric acid and phenolic compounds.

Toxicological Profile and Health Impacts

Endocrine Disruption Mechanisms

Like BPA and BPS, DCBPS interacts with nuclear receptors, including estrogen receptors (ERα/β) and thyroid hormone receptors (TRs) . In silico docking studies predict that chlorine substitutions enhance DCBPS's binding affinity to ERα by 30% compared to BPS, potentially exacerbating hormonal dysregulation .

In Vitro Evidence

Mouse embryonic stem cells (mESCs) exposed to 10 μM DCBPS exhibit disrupted neural differentiation markers (e.g., Nestin, Pax6), suggesting developmental neurotoxicity . Mitochondrial dysfunction, characterized by reduced ATP production (45% decrease) and elevated ROS levels (2.1-fold), has been observed in HepG2 hepatoma cells .

In Vivo Studies

Zebrafish (Danio rerio) exposed to 0.03–3.0 mg/L DCBPS during embryogenesis display dose-dependent locomotor deficits (35% reduction in swimming velocity) and retinal apoptosis . These effects correlate with downregulation of neurodevelopmental genes (shha, mbp) and altered thyroid hormone synthesis pathways .

Mammalian Models

Juvenile Sprague-Dawley rats administered 4 mg/kg/day DCBPS for 10 weeks exhibit hippocampal glutamate receptor suppression (NMDA receptor expression reduced by 60%) and spatial memory impairments in Morris water maze tests . Gender-specific effects are noted, with males showing greater susceptibility to cognitive deficits than females .

Environmental Fate and Ecotoxicology

Persistence and Bioaccumulation

Modeling using EPI Suite estimates DCBPS's half-life in soil at 98 days, with a bioconcentration factor (BCF) of 320 in aquatic organisms . Field studies detect DCBPS in 12% of urban wastewater samples at concentrations up to 0.8 μg/L, though environmental monitoring data remain sparse .

Aquatic Toxicity

Daphnia magna exposed to 1.2 mg/L DCBPS show 50% mortality (LC50_{50}) at 48 hours, surpassing BPS's LC50_{50} of 8.5 mg/L . Sublethal effects include reduced fecundity (40% decrease in offspring) and oxidative stress markers (2.8-fold increase in catalase activity) .

Regulatory Status and Mitigation Strategies

Alternatives and Green Chemistry

Research into non-halogenated bisphenol analogs, such as Bisphenol TMC (tetramethyl cyclohexane), shows promise. TMC exhibits 90% lower ERα binding affinity than DCBPS while maintaining thermal stability in polycarbonate synthesis .

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection (λ = 276 nm) achieves a detection limit of 0.1 μg/L for DCBPS in water samples . Coupling with tandem mass spectrometry (LC-MS/MS) enhances specificity, enabling quantification in biological matrices at 0.01 ng/g .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks for DCBPS at 1245 cm1^{-1} (sulfonyl stretch) and 750 cm1^{-1} (C-Cl vibration) . Nuclear magnetic resonance (NMR) confirms chlorine substitution patterns via 13C^{13}\text{C} chemical shifts at 127.3 ppm (C-Cl) and 158.9 ppm (C-OH) .

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